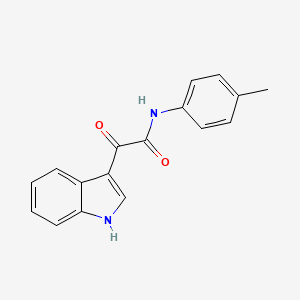![molecular formula C13H13N3O3 B11045898 4-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]-1-methyl-1H-pyrazole](/img/structure/B11045898.png)
4-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]-1-methyl-1H-pyrazole is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a nitroethenyl group and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 1-methyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone under reflux conditions.
Introduction of the Nitroethenyl Group: The nitroethenyl group can be introduced via a Knoevenagel condensation reaction. This involves the reaction of the pyrazole derivative with 4-methoxybenzaldehyde and nitromethane in the presence of a base such as piperidine.
Purification: The final product is typically purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring efficient mixing and heat transfer, and implementing robust purification techniques to achieve high yields and purity.
化学反応の分析
Types of Reactions
4-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 4-[(Z)-2-(4-aminophenyl)-2-nitroethenyl]-1-methyl-1H-pyrazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
科学的研究の応用
Chemistry
In chemistry, 4-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]-1-methyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of nitroaromatic compounds with biological systems. Its derivatives may exhibit interesting biological activities, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The presence of the nitro group and the pyrazole ring suggests that these compounds might interact with biological targets such as enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as electronic or optical materials. Its unique structure may impart desirable characteristics to polymers or other materials.
作用機序
The mechanism of action of 4-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]-1-methyl-1H-pyrazole depends on its specific application. In a biological context, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole ring may bind to specific enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for its molecular targets.
類似化合物との比較
Similar Compounds
4-[(Z)-2-(4-chlorophenyl)-2-nitroethenyl]-1-methyl-1H-pyrazole: Similar structure but with a chloro substituent instead of a methoxy group.
4-[(Z)-2-(4-hydroxyphenyl)-2-nitroethenyl]-1-methyl-1H-pyrazole: Similar structure but with a hydroxy group instead of a methoxy group.
4-[(Z)-2-(4-methylphenyl)-2-nitroethenyl]-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 4-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]-1-methyl-1H-pyrazole imparts unique electronic and steric properties to the compound. This can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from its analogs with different substituents.
特性
分子式 |
C13H13N3O3 |
|---|---|
分子量 |
259.26 g/mol |
IUPAC名 |
4-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]-1-methylpyrazole |
InChI |
InChI=1S/C13H13N3O3/c1-15-9-10(8-14-15)7-13(16(17)18)11-3-5-12(19-2)6-4-11/h3-9H,1-2H3/b13-7- |
InChIキー |
VBRNYZNCYRHEIP-QPEQYQDCSA-N |
異性体SMILES |
CN1C=C(C=N1)/C=C(/C2=CC=C(C=C2)OC)\[N+](=O)[O-] |
正規SMILES |
CN1C=C(C=N1)C=C(C2=CC=C(C=C2)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{4-[(3-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine](/img/structure/B11045849.png)
![N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11045859.png)
![(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(4-methoxyphenyl)methanone](/img/structure/B11045867.png)
![N-{4-(methoxymethyl)-6-methyl-2-[(5-methylfuran-2-yl)(phenyl)methyl]furo[2,3-b]pyridin-3-yl}benzamide](/img/structure/B11045871.png)
![6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11045875.png)
![2-chloro-1-[6-fluoro-2,2,4-trimethyl-1(2H)-quinolinyl]-1-ethanone](/img/structure/B11045876.png)
![2-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide](/img/structure/B11045878.png)
![8-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11045886.png)
![(2-Bromo-4,5-dimethoxyphenyl)[3-(7-methoxy-1,3-benzodioxol-5-yl)oxiran-2-yl]methanone](/img/structure/B11045903.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11045910.png)

